
1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester typically involves the reaction of azetidine derivatives with appropriate carboxylic acid esters. One common method includes the esterification of 1,3-Azetidinedicarboxylic acid with 2-methyl-1-(1,1-dimethylethyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Azetidinedicarboxylic acid, 3-bromo-, 1-(1,1-dimethylethyl) 3-methyl ester: This compound has a similar structure but with a bromine atom, which may alter its reactivity and applications.
1,3-Azetidinedicarboxylic acid, 3-[[(4-methoxyphenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 3-methyl ester:
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C10H16NO4- |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/p-1 |
Clé InChI |
GLXXUWWAQCAPNM-UHFFFAOYSA-M |
SMILES canonique |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)

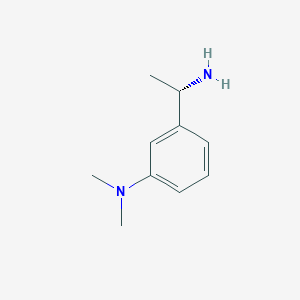


![[C1MIm]TfAc](/img/structure/B15132141.png)
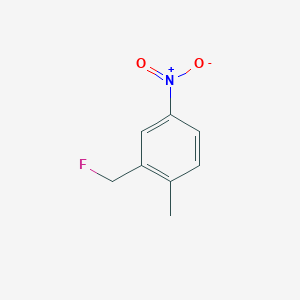
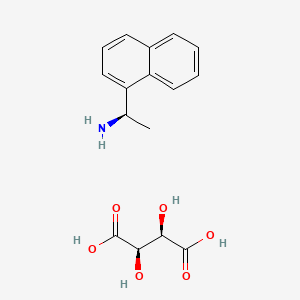
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)
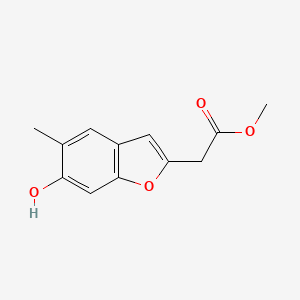
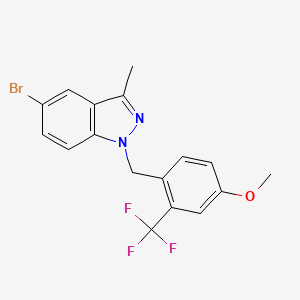
![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
